molecular formula C17H19N3O2 B12492920 3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one

3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one

Cat. No.: B12492920
M. Wt: 297.35 g/mol
InChI Key: LEXMLLFGTDDANF-UHFFFAOYSA-N
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Description

3-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one is a complex organic compound featuring a piperazine ring substituted with a 4-methylphenyl group and a pyridin-2-one moiety

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

3-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one

InChI

InChI=1S/C17H19N3O2/c1-13-4-6-14(7-5-13)19-9-11-20(12-10-19)17(22)15-3-2-8-18-16(15)21/h2-8H,9-12H2,1H3,(H,18,21)

InChI Key

LEXMLLFGTDDANF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CNC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one typically involves the reaction of 4-methylphenylpiperazine with a suitable pyridin-2-one derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. For instance, a common method involves the use of a Mannich reaction, where the piperazine derivative is reacted with formaldehyde and a secondary amine in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and efficiency. The process would be optimized to minimize waste and reduce production costs, often involving the use of high-throughput screening to identify the most effective reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

3-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one is unique due to its combination of a piperazine ring with a pyridin-2-one moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

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